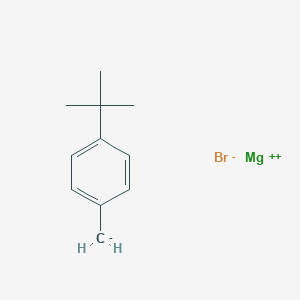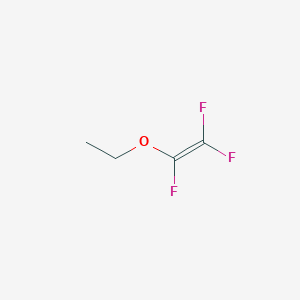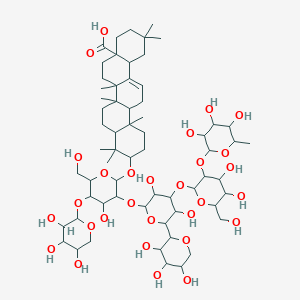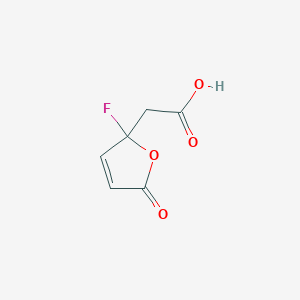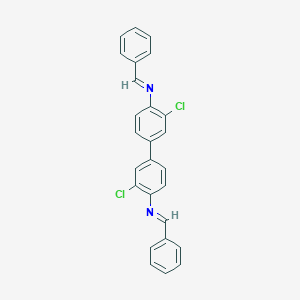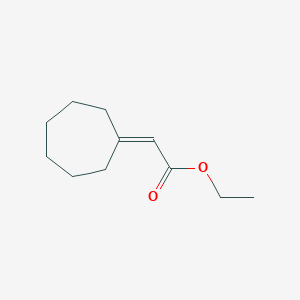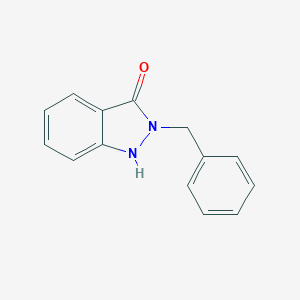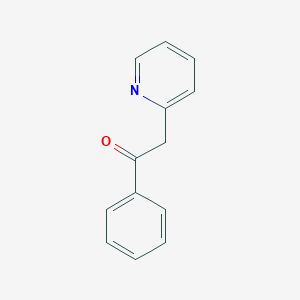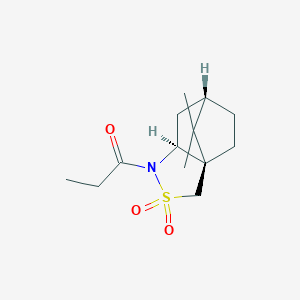
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid that has been widely used in scientific research. It is commonly known as flumethasone and is a potent anti-inflammatory and immunosuppressive agent. Flumethasone has been used in various fields of research, including pharmacology, toxicology, and immunology, due to its unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of flumethasone is similar to other glucocorticoids. It binds to the glucocorticoid receptor and regulates the expression of various genes involved in inflammation, immune response, and metabolism. Flumethasone also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. The overall effect of flumethasone is to suppress the immune response and reduce inflammation.
Biochemische Und Physiologische Effekte
Flumethasone has a wide range of biochemical and physiological effects on the body. It increases the production of glucose in the liver and reduces glucose uptake by peripheral tissues. It also increases the breakdown of proteins and inhibits protein synthesis, leading to muscle wasting and osteoporosis. Flumethasone also has effects on the cardiovascular system, including increased blood pressure and fluid retention.
Vorteile Und Einschränkungen Für Laborexperimente
Flumethasone has several advantages for use in laboratory experiments. It is a potent glucocorticoid that can be used at low concentrations to achieve significant effects. It is also stable and has a long half-life, making it suitable for long-term studies. However, flumethasone also has limitations, including its potential for toxicity and the need for careful control of dosing and administration.
Zukünftige Richtungen
There are several future directions for research on flumethasone. One area of interest is the development of new synthetic glucocorticoids with improved safety and efficacy profiles. Another area is the investigation of the role of glucocorticoids in the regulation of the microbiome and its effects on health and disease. Finally, the use of flumethasone in combination with other drugs and therapies is an area of active research, with the potential to improve treatment outcomes in various diseases.
Synthesemethoden
Flumethasone is synthesized by the reaction of 6α-methylprednisolone with fluoroacetic acid in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to flumethasone by the addition of a base. The synthesis of flumethasone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Flumethasone has been extensively used in scientific research to investigate the mechanisms of action of glucocorticoids and their effects on various physiological processes. It has been used in studies on inflammation, allergy, asthma, autoimmune diseases, and cancer. Flumethasone has also been used in toxicology studies to evaluate the safety and toxicity of other drugs and chemicals.
Eigenschaften
CAS-Nummer |
1895-19-8 |
|---|---|
Produktname |
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione |
Molekularformel |
C22H29FO3 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(6S,8S,9R,10S,11S,13S,14S,17S)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO3/c1-12-9-18-16-6-5-15(13(2)24)20(16,3)11-19(26)22(18,23)21(4)8-7-14(25)10-17(12)21/h7-8,10,12,15-16,18-19,26H,5-6,9,11H2,1-4H3/t12-,15+,16-,18-,19-,20+,21-,22-/m0/s1 |
InChI-Schlüssel |
ZHGQAFTZDPRKBI-ORKYMPNQSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
Andere CAS-Nummern |
1895-19-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



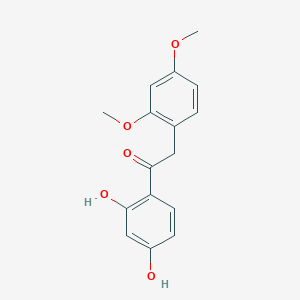
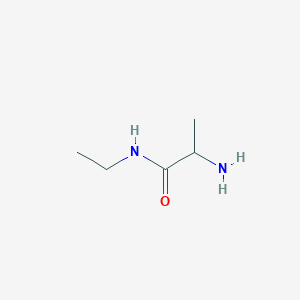
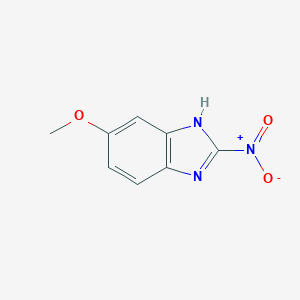
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)

